(1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol
Overview
Description
The compound is a derivative of pyrrolidine, which is a cyclic amine . The “3-Aminopropyl” part suggests the presence of a propyl chain with an amine group, and the “4-phenyl” indicates a phenyl group attached to the pyrrolidine ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving amines and carbonyl compounds . For instance, N,N’-bis(3-aminopropyl)piperazine can be prepared by the reaction of N,N’-bis(3-aminopropyl)piperazine with 4-chloro- and 4-cyanobenzaldehyde .Chemical Reactions Analysis
The compound likely undergoes reactions typical of amines and aromatic compounds. For example, the amine group can participate in acid-base reactions, nucleophilic substitutions, and condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Amines generally have higher boiling points than hydrocarbons of similar molar mass due to their ability to form hydrogen bonds .Scientific Research Applications
Synthesis and Catalysis
The Synthesis of Phenylpyrrolidinyl-methanols : A study outlined the synthesis of compounds like (4S-phenylpyrrolidin-2R-yl)methanol via the double reduction of cyclic sulfonamide precursors. These compounds are valuable for constructing molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor, indicating potential in synthetic methodologies and drug synthesis (Evans, 2007).
Catalytic Applications : Research into tris(triazolyl)methanol-Cu(I) structures has demonstrated their effectiveness as catalysts in Huisgen 1,3-dipolar cycloadditions, showcasing the potential utility of pyrrolidinyl-methanol derivatives in catalysis. The study highlights the importance of such compounds in promoting reactions under mild conditions, compatible with free amino groups (Ozcubukcu et al., 2009).
Chiral Catalysis : The synthesis of chiral β-amino alcohols from compounds like (S)-2-indoline carboxylic acid, which shares functional similarities with the aminopropyl-phenylpyrrolidinyl structure, was developed for the borane reduction of prochiral ketones. This indicates the potential of structurally related compounds in enantioselective synthesis and catalysis (Martens et al., 1992).
Material and Molecular Science
Molecular Synthesis : A study on the preparation of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol showcases the versatility of methanol derivatives in synthesizing biomimetic chelating ligands. This suggests potential routes for synthesizing complex organic molecules that could be explored with (1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol (Gaynor et al., 2023).
Chemical Analysis and Physical Properties : Research involving the analysis of methanol in the presence of ethanol using hybrid capillary electrophoresis highlights the importance of methanol and its derivatives in analytical chemistry, potentially extending to the analysis and separation of complex mixtures involving pyrrolidinyl-methanol derivatives (Santos et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[1-(3-aminopropyl)-4-phenylpyrrolidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-7-4-8-16-9-13(11-17)14(10-16)12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZWHHLUMFVWQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CCCN)C2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.